Phenacyl thiomorpholine-4-carbodithioate
Description
Properties
Molecular Formula |
C13H15NOS3 |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
phenacyl thiomorpholine-4-carbodithioate |
InChI |
InChI=1S/C13H15NOS3/c15-12(11-4-2-1-3-5-11)10-18-13(16)14-6-8-17-9-7-14/h1-5H,6-10H2 |
InChI Key |
UCYDMBBHUZZDJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=S)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate typically involves the reaction of 2-oxo-2-phenylethyl chloride with thiomorpholine-4-carbodithioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols; reactions are conducted in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Conformation and Occupancy
Phenacyl thiomorpholine-4-carbodithioate shares structural similarities with phenacyl benzoates and adamantyl-based esters , particularly in the phenacyl backbone. Key differences arise from substituent effects:
- Key Insight: The thiomorpholine-4-carbodithioate group likely reduces structural occupancy compared to phenacyl benzoates, analogous to adamantyl esters, due to steric hindrance. However, sulfur atoms may introduce novel interaction pathways absent in hydrocarbon analogs .
Chromatographic Behavior
Compared to phenacyl halides (e.g., phenacyl bromides/chlorides), this compound may exhibit distinct retention properties in reversed-phase chromatography:
- Key Insight : The dithioate group’s polarizable sulfur atoms could enhance retention indices through stronger interactions with chromatographic stationary phases compared to halides, though experimental validation is needed .
Research Findings and Implications
Conformational Rigidity
Unlike phenacyl benzoates, which display periplanar or mixed conformations, adamantyl esters and this compound are restricted to synclinal conformations. This rigidity may limit packing efficiency but enhance thermal stability in materials applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
